molecular formula C6H6N4 B137202 3H-Imidazo[4,5-b]pyridin-2-amine CAS No. 132898-03-4

3H-Imidazo[4,5-b]pyridin-2-amine

Cat. No. B137202
M. Wt: 134.14 g/mol
InChI Key: KXQPVJRJUJJWQJ-UHFFFAOYSA-N
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Description

3H-Imidazo[4,5-b]pyridin-2-amine is a chemical compound that belongs to the class of imidazo[4,5-b]pyridines. These compounds are of significant interest due to their diverse range of biological activities and their use as building blocks in pharmaceutical chemistry.

Synthesis Analysis

The synthesis of imidazo[4,5-b]pyridines has been approached through various methods. One efficient method involves a tandem reaction sequence starting from 2-chloro-3-nitropyridine, which is then subjected to a nucleophilic aromatic substitution (SNAr) with primary amines, followed by in situ nitro group reduction and heteroannulation with aromatic aldehydes in a water-isopropanol medium . Another approach utilizes palladium-catalyzed amidation of 2-chloro-3-amino-heterocycles to quickly access imidazo[4,5-b]pyridines with substitutions at N1 and C2 . Additionally, solid-phase synthesis has been employed to create trisubstituted imidazo[4,5-b]pyridines from 2,4-dichloro-3-nitropyridine, allowing for the preparation of derivatives with variable positioning of the pyridine nitrogen atom .

Molecular Structure Analysis

The molecular structure of imidazo[4,5-b]pyridines is characterized by the fusion of an imidazole ring to a pyridine ring, which can be further functionalized at various positions to yield a wide array of derivatives. This structural motif is known to be a key feature in many biologically active compounds and pharmaceuticals.

Chemical Reactions Analysis

Imidazo[4,5-b]pyridines can undergo various chemical reactions, including C-N, C-O, and C-S bond formation , electrochemical tandem sp3(C–H) double amination , and oxidative intramolecular C–H amination . These reactions are crucial for introducing functional groups that can modulate the biological activity of the resulting compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[4,5-b]pyridines are influenced by their molecular structure. These compounds typically exhibit strong UV absorption and can show fluorescence, which is useful for optical applications . The presence of nitrogen atoms in the imidazole and pyridine rings contributes to their potential as stable N-heterocyclic carbenes . The reactivity of these compounds can be further exploited in the synthesis of complex molecules, such as those with antiulcer activity or those that can adapt to the three-dimensional binding sites of biological targets .

Scientific Research Applications

  • Pharmacological Potential and Synthetic Approaches

    • Application : Imidazo[4,5-b]pyridine derivatives are known to play a crucial role in numerous disease conditions. They have been found to have potential therapeutic significance due to their structural resemblance with purines .
    • Methods : The synthesis of these compounds involves various catalysts and preparative methods .
    • Results : The discovery of their first bioactivity as GABA A receptor positive allosteric modulators divulged their medicinal potential. Proton pump inhibitors, aromatase inhibitors, and NSAIDs were also found in this chemical group .
  • Antimicrobial Features

    • Application : New Imidazo[4,5-b]pyridine derivatives have been explored for their antimicrobial features .
    • Methods : The synthesis of these compounds involves the reaction of 5-bromopyridine-2,3-diamine with benzaldehyde to afford the corresponding 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine .
    • Results : The structures of synthesized compounds were elucidated on the basis of different spectral data .
  • Treatment of GPR81 Associated Disorders

    • Application : The compound is used in the treatment of GPR81 associated disorders, such as dyslipidemia, atherosclerosis, hypertension, coronary heart disease, stroke, insulin resistance, impaired glucose tolerance, type 2 diabetes, syndrome X, obesity, psoriasis, rheumatoid arthritis, Crohn’s disease, transplant rejection, multiple sclerosis, systemic lupus erythematosus, ulcerative colitis, type 1 diabetes, and acne .
    • Methods : Pharmaceutical compositions containing compounds of the invention are used .
    • Results : The compounds and compositions of the invention have shown effectiveness in the treatment of GPR81 associated disorders .
  • Antiproliferative Activity on Selected Human Cancer Cell Lines

    • Application : A series of new (3-(1H-benzo[d]imidazol-2-yl))/(3-(3H-imidazo[4,5-b]pyridin-2-yl))- (1H-indol-5-yl) (3,4,5-trimethoxyphenyl)methanone conjugates were synthesized and evaluated for their antiproliferative activity on selected human cancer cell lines such as prostate (DU-145), lung (A549), cervical (HeLa) .
    • Methods : The synthesis of these compounds involves the reaction of 5-bromopyridine-2,3-diamine with benzaldehyde to afford the corresponding 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine .
    • Results : The structures of synthesized compounds were elucidated on the basis of different spectral data .
  • Protein Kinase B/Akt Inhibitors

    • Application : The compound is used in the synthesis of potent, selective, and orally bioavailable indazole-pyridine series of protein kinase B/Akt inhibitors .
    • Methods : The synthesis of these compounds involves various catalysts and preparative methods .
    • Results : The compounds have shown reduced hypotension .
  • Optoelectronic Devices and Sensors
    • Application : This class of aromatic heterocycles has great potential in several research areas, from materials science to the pharmaceutical field. In recent years many promising innovations have been reported in different technological applications, such as optoelectronic devices, sensors .
    • Methods : The synthesis of these compounds involves various catalysts and preparative methods .
    • Results : The compounds have shown promising results in the field of optoelectronics and sensors .

Safety And Hazards

The safety data sheet indicates that this compound is Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 . It is possibly carcinogenic to humans (Group 2B) .

Future Directions

The discovery of their first bioactivity as GABA A receptor positive allosteric modulators divulged their medicinal potential . Proton pump inhibitors, aromatase inhibitors, and NSAIDs were also found in this chemical group . Imidazopyridines have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .

properties

IUPAC Name

1H-imidazo[4,5-b]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4/c7-6-9-4-2-1-3-8-5(4)10-6/h1-3H,(H3,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXQPVJRJUJJWQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)N=C(N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50157836
Record name 3H-Imidazo(4,5-b)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50157836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3H-Imidazo[4,5-b]pyridin-2-amine

CAS RN

132898-03-4
Record name 3H-Imidazo(4,5-b)pyridin-2-amine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132898034
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3H-Imidazo(4,5-b)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50157836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-imidazo[4,5-b]pyridin-2-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 3H-IMIDAZO(4,5-B)PYRIDIN-2-AMINE
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Synthesis routes and methods

Procedure details

20 mg (0.1 mmol) of the cis allyl amine 16 are dissolved in a 1M NaOH solution (2 ml). The mixture is left at ambient temperature for 48 h. This solution is extracted with BuOH (3×20 ml). The butanol phases are combined and evaporated to dryness. The residue is taken up in the minimum amount of methanol and then purified on preparative silica gel plates using the DCM/MeOH(NH3), 8/2, mixture as eluent. Compound 17 (4 mg) is obtained with a yield of 31%.
Name
cis allyl amine
Quantity
20 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Yield
31%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3H-Imidazo[4,5-b]pyridin-2-amine
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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Citations

For This Compound
30
Citations
PM Lukasik, S Elabar, F Lam, H Shao, X Liu… - European journal of …, 2012 - Elsevier
A series of N-phenyl-imidazo[4,5-b]pyridin-2-amines, 4-indazolyl-N-phenylpyrimidin-2-amines and N-phenyl-4-pyrazolo[3,4-b]pyridin-pyrimidin-2-amines have been synthesized. Their …
Number of citations: 94 www.sciencedirect.com
V Delannée, S Langouët, A Siegel, N Théret - Toxicology Letters, 2019 - Elsevier
Heterocyclic Aromatic Amines (HAAs) are environmental and food contaminants that are classified as probable or possible carcinogens by the International Agency for Research on …
Number of citations: 21 www.sciencedirect.com
SM Devine, MP Challis, JK Kigotho, G Siddiqui… - European Journal of …, 2021 - Elsevier
The emergence of Plasmodium falciparum resistance to frontline antimalarials, including artemisinin combination therapies, highlights the need for new molecules that act via novel …
Number of citations: 10 www.sciencedirect.com
S Hameed P, M Chinnapattu, G Shanbag… - Journal of Medicinal …, 2014 - ACS Publications
Whole-cell high-throughput screening of the AstraZeneca compound library against the asexual blood stage of Plasmodium falciparum (Pf) led to the identification of amino imidazoles, …
Number of citations: 30 pubs.acs.org
M Beesu, SS Malladi, LM Fox, CD Jones… - Journal of medicinal …, 2014 - ACS Publications
Toll-like receptor (TLR)-8 agonists strongly induce the production of T helper 1-polarizing cytokines and may therefore serve as promising candidate vaccine adjuvants, especially for …
Number of citations: 42 pubs.acs.org
BP Awasthi, H Lee, BS Jeong - Molecules, 2022 - mdpi.com
Described in this paper are studies on the preparation of three classes of dimethylpyridinols derived from pyridoxine fused with aminooxazole, aminoimidazole, and aminopyrrole. The …
Number of citations: 8 www.mdpi.com
X Zhao, Y Kong, Y Ji, X Xin, L Chen, G Chen, C Yu - Molecular Diversity, 2023 - Springer
Tropomyosin receptor kinases (TRKs) are important broad-spectrum anticancer targets. The oncogenic rearrangement of the NTRK gene disrupts the extracellular structural domain and …
Number of citations: 3 link.springer.com
S Ramachandran, S Hameed P… - Journal of Medicinal …, 2014 - ACS Publications
From the phenotypic screening of the AstraZeneca corporate compound collection, N-aryl-2-aminobenzimidazoles have emerged as novel hits against the asexual blood stage of …
Number of citations: 40 pubs.acs.org
N Chouha, H Hammoud, S Brogi… - The Open Medicinal …, 2018 - benthamopen.com
In our quest to identify inhibitors of the eukaryotic translation initiation factor 4F (eIF4F), we serendipitously discovered a novel cytotoxic agent. Even though this compound did not inhibit …
Number of citations: 8 benthamopen.com
JC Nwachukwu, S Srinivasan, NE Bruno, J Nowak… - Cell chemical …, 2017 - cell.com
Environmental estrogens and anti-hormone therapies for breast cancer have diverse tissue- and signaling-pathway-selective outcomes, but how estrogen receptor alpha (ERα) …
Number of citations: 38 www.cell.com

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